molecular formula C8H6F2O B1347609 2,2-difluoroacetophenone CAS No. 395-01-7

2,2-difluoroacetophenone

Cat. No.: B1347609
CAS No.: 395-01-7
M. Wt: 156.13 g/mol
InChI Key: OLYKCPDTXVZOQF-UHFFFAOYSA-N
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Description

2,2-difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is also known as difluoromethyl phenyl ketone. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a phenyl group and a carbonyl group. The presence of fluorine atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Supercritical CO2 as Reaction Medium for Hydrogenation The use of supercritical carbon dioxide (scCO2) as a solvent for the selective hydrogenation of acetophenone to 1-phenylethanol showcases an innovative approach in green chemistry. This method capitalizes on scCO2's properties—such as being non-toxic, non-flammable, and environmentally benign—to replace traditional organic solvents. The research highlights the benefits of polyurea-based encapsulated catalysts and explores the impact of various reaction parameters on the process (More & Yadav, 2018).

High Refractive Index Poly(phenylene thioether)s The development of high refractive index poly(phenylene thioether)s by incorporating binaphthyl or diphenylfluorene units represents a significant advancement in materials science. These polymers, synthesized through the polycondensation of dithiols with difluoro compounds, demonstrate excellent thermal stability and optical properties. This makes them suitable candidates for applications in the optical field, further extending the utility of difluoro compounds in creating advanced materials (Nakagawa et al., 2012).

Bioreduction by Marine Fungi Marine fungi have been utilized for the asymmetric reduction of 2-chloro-1-phenylethanone, demonstrating the potential of marine biocatalysts in organic synthesis. This study not only highlights the enzymatic abilities of marine fungi but also points towards a sustainable method of producing chiral alcohols, a key component in various pharmaceuticals (Rocha et al., 2009).

Biotechnological Production of 2-Phenylethanol The microbial transformation process for producing 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance, presents an eco-friendly alternative to chemical synthesis. This approach not only emphasizes the importance of green chemistry but also the role of biotechnology in the sustainable production of natural flavors and fragrances (Hua & Xu, 2011).

Photocatalytic Treatment of Leather Industry Wastewater Investigations into the photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater using titanium dioxide (TiO2) highlight the application of difluoro compounds in environmental remediation. This study not only contributes to the field of wastewater treatment but also demonstrates the effectiveness of photocatalysis in degrading complex organic pollutants, offering a pathway towards cleaner industrial processes (Natarajan et al., 2013).

Safety and Hazards

The safety data sheet for 2,2-Difluoro-1-phenylethanone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with difluoromethyl lithium. The reaction is typically carried out in an anhydrous solvent such as diethyl ether at low temperatures to prevent side reactions. Another method involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2-difluoro-1-phenylethanone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl benzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming difluoromethyl phenyl alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Difluoromethyl benzoic acid.

    Reduction: Difluoromethyl phenyl alcohol.

    Substitution: Various substituted phenyl ketones depending on the nucle

Properties

IUPAC Name

2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKCPDTXVZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960133
Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-01-7
Record name 395-01-7
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Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
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Record name 2,2-Difluoroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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